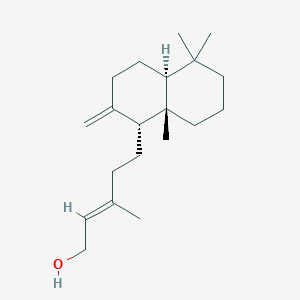

Syn-copalol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18+,20-/m1/s1 |

InChI Key |

NERNKRPBSOBEHC-HZEYQZKKSA-N |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Origin of Product |

United States |

Chemical Synthesis Strategies for Syn Copalol

Total Synthesis Approaches for Racemic (±)-Syn-Copalol

The synthesis of racemic (±)-syn-copalol has been achieved through efficient, multi-step sequences, providing essential material for biosynthetic studies. researchgate.netillinois.edu These approaches are characterized by the strategic construction of the core decalin framework and the introduction of the requisite functional groups.

Multi-Step Synthesis from Defined Precursors

A notable and concise total synthesis of (±)-syn-copalol proceeds in eight steps from a known racemic lactone. researchgate.netcolab.ws This strategy was developed to provide a more direct route compared to earlier, more lengthy syntheses of the enantiopure form. researchgate.net The choice of a readily available lactone as the starting material was crucial for the efficiency of the synthesis. researchgate.net This approach successfully provided (±)-syn-copalol, which, along with other synthesized copalol derivatives, is vital for investigating the stereochemical pathways of polycyclic diterpene cyclization. researchgate.netillinois.edu

| Step | Reaction | Reagents |

| 1 | Methylation | LDA, MeI |

| 2 | Reduction | LiAlH₄ |

| 3 | Protection | TBDPSCl, imidazole |

| 4 | Ozonolysis | O₃, then Me₂S |

| 5 | Wittig Reaction | Ph₃P=CH₂ |

| 6 | Deprotection | TBAF |

| 7 | Oxidation & Esterification | Jones reagent, then CH₂N₂ |

| 8 | Reduction | DIBAL-H |

Key Synthetic Transformations and Methodologies

The synthesis of (±)-syn-copalol relies on a series of fundamental and robust chemical transformations. Following the initial steps from the lactone precursor, the construction of the side chain is a critical phase. researchgate.net A key step involves a Wittig reaction to install the exocyclic methylene (B1212753) group, a characteristic feature of the labdane (B1241275) skeleton. researchgate.net

Subsequent transformations focus on elaborating the side chain to introduce the terminal allyl alcohol moiety. This is typically achieved through oxidation of an intermediate aldehyde to a carboxylic acid, followed by esterification and finally, a selective reduction. researchgate.net The use of diisobutylaluminium hydride (DIBAL-H) is a common and effective method for the reduction of the ester to the primary alcohol, yielding the final (±)-syn-copalol. researchgate.net The spectral data of the synthesized racemic compound have been shown to be identical to those of the naturally derived or enantiopure synthesized material. researchgate.net

Asymmetric Synthesis of Enantiopure (+)-Syn-Copalol

The preparation of enantiomerically pure (+)-syn-copalol is essential for accurately studying its biological functions and for use as a chiral building block. Several strategies have been developed, often employing chiral starting materials or stereoselective reactions to establish the correct absolute stereochemistry.

Chiral-Pool-Based Strategies

A powerful approach for the asymmetric synthesis of complex natural products is the use of a "chiral pool," which utilizes readily available, enantiomerically pure starting materials from nature. ddugu.ac.inyork.ac.uk In the context of (+)-syn-copalol synthesis, the commercially available diterpene (+)-sclareolide has been employed as a chiral precursor. researchgate.nethku.hk This starting material already possesses the trans-decalin core structure, significantly simplifying the synthetic challenge. hku.hk An acid-mediated epimerization at the C9 position of a sclareolide-derived intermediate is a key transformation to generate the required trans-syn-fused decalin architecture characteristic of (+)-syn-copalol. nsf.govchemrxiv.org This strategy provides a divergent point from which (+)-syn-copalol and other related natural products can be synthesized. researchgate.netrsc.org

Electrophilic Cyclization of Epoxy Trienylsilanes

An elegant and effective method for constructing the bicyclic core of (+)-syn-copalol involves the electrophilic cyclization of an acyclic precursor. vulcanchem.comoup.com Specifically, the Lewis acid-mediated cyclization of epoxy trienylsilanes has been successfully applied. oup.comacs.org This key transformation constructs the 9,10-syn bicyclic nucleus along with the exocyclic methylene group in a single step. illinois.edu

The synthesis begins with the assembly of a linear epoxy trienylsilane precursor. Treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄), initiates the cyclization cascade. rsc.org While this method is efficient, it can lead to a mixture of 9,10-syn and 9,10-anti diastereomers, which then require separation. rsc.orgillinois.edu The stereochemical outcome of the cyclization is influenced by the transition state geometry. illinois.edu Despite the formation of diastereomeric mixtures, this methodology provides a versatile route to both (+)-syn-copalol and its C9-epimer. vulcanchem.comoup.com

| Precursor | Key Reaction | Product |

| Epoxy trienylsilane | Electrophilic Cyclization | 9,10-syn- and 9,10-anti-copalol derivatives |

Semipinacol Rearrangement for Decalin Skeleton Construction

A diastereoselective semipinacol rearrangement is another key strategy employed for the construction of the 9,10-syn–trans-decalin skeleton of (+)-syn-copalol. researchgate.netresearchgate.nethku.hk This rearrangement is particularly effective for establishing the challenging C9 α-substituent with high diastereoselectivity. hku.hk

Starting from (+)-sclareolide, a precursor bearing a hydroxyl group and a mesylate is prepared. researchgate.nethku.hk The semipinacol rearrangement is then promoted by a Lewis acid, such as zinc bromide (ZnBr₂), to furnish the desired 9,10-syn-configured decalin system as a single diastereomer. hku.hk This powerful transformation allows for the efficient construction of complex molecular architectures, including the quaternary carbon centers often found in natural products. researchgate.net The resulting intermediate can then be converted through several further steps into (+)-syn-copalol. rsc.orghku.hk This approach highlights the utility of rearrangement reactions in achieving stereocontrol in complex molecule synthesis. researchgate.netcolab.ws

Synthetic Utility in Biosynthetic Research

The chemical synthesis of syn-copalol and its diphosphate (B83284) counterpart, syn-copalyl diphosphate (syn-CPP), serves a critical role in the elucidation of complex diterpene biosynthetic pathways. Access to these molecules allows researchers to probe the function and stereochemical outcomes of terpene cyclases, which are pivotal enzymes in the generation of vast chemical diversity in plants and fungi.

The total synthesis of racemic (±)-syn-copalol has been achieved from a known racemic lactone in eight steps. researchgate.nettandfonline.com This synthesis, along with methods for preparing its stereoisomers, provides the necessary chemical tools to investigate the biosynthesis of polycyclic diterpenes. researchgate.nettandfonline.com For instance, synthetic (±)-syn-copalyl diphosphate has been instrumental in studying the biosynthesis of aphidicolin, a specific inhibitor of DNA polymerase α. tandfonline.com It was demonstrated that aphidicolan-16β-ol synthase specifically catalyzes the cyclization of the (+)-enantiomer of syn-CPP to form aphidicolan-16β-ol. tandfonline.com

In the study of diterpene biosynthesis in the medicinal herb Scoparia dulcis, which produces the unique tetracyclic diterpenoid scopadulcic acid B, syn-CPP is a key intermediate. nih.govresearchgate.net Researchers have functionally characterized diterpene synthases from this plant, identifying SdCPS2 as the enzyme responsible for cyclizing geranylgeranyl diphosphate (GGPP) to syn-CPP. nih.govresearchgate.net The availability of synthetic this compound and its diphosphate allows for direct assays of subsequent enzymes in the pathway, such as SdKSL1, which converts syn-CPP to scopadulan-13α-ol. nih.govresearchgate.net

Furthermore, mutagenesis studies of terpene synthases often rely on the availability of intermediates like this compound to characterize the products of altered enzymes. In studies of an aphidicolan-16β-ol synthase (ACS), mutations of specific amino acid residues (Y658L and D661A) resulted in enzymes that produced this compound as a major product. frontiersin.orgfrontiersin.org This occurs through the quenching of the syn-copalyl carbocation intermediate by water in the enzyme's active site, highlighting the utility of this compound as a standard for product identification in such experiments. frontiersin.orgfrontiersin.org

The tables below summarize the use of this compound and its precursor in biosynthetic research.

Table 1: Application of Synthetic this compound and syn-CPP in Enzyme Characterization

| Enzyme/System | Organism | Substrate Used | Key Finding | Reference(s) |

| Aphidicolan-16β-ol synthase | - | (±)-syn-Copalyl diphosphate | Catalyzes the cyclization of (+)-syn-CPP to aphidicolan-16β-ol. | tandfonline.com |

| SdCPS2 and SdKSL1 | Scoparia dulcis | Geranylgeranyl diphosphate, syn-Copalyl diphosphate | SdCPS2 produces syn-CPP from GGPP; SdKSL1 converts syn-CPP to scopadulan-13α-ol. | nih.govresearchgate.net |

| Mutated Aphidicolan-16β-ol synthase (Y658L, D661A) | - | Geranylgeranyl diphosphate | Mutations lead to the formation of this compound by quenching of the syn-copalyl carbocation. | frontiersin.orgfrontiersin.org |

| OsKSL4:T696I | Oryza sativa | syn-Copalyl diphosphate | A single residue switch leads to a more complex cyclization reaction than observed in biomimetic studies with this compound. | acs.org |

Table 2: Diterpene Synthases Producing syn-Copalyl Diphosphate

| Enzyme | Organism | Product(s) | Research Context | Reference(s) |

| SdCPS2 | Scoparia dulcis | syn-Copalyl diphosphate | Key enzyme in the biosynthesis of scopadulcic acid B. | nih.govresearchgate.net |

| OsCPS4 (syn-CPP synthase) | Oryza sativa (Rice) | syn-Copalyl diphosphate | Involved in the biosynthesis of momilactone phytoalexins. | uniprot.orgoup.com |

| PvCPS8 | Panicum virgatum (Switchgrass) | syn-Copalyl diphosphate | Part of a diverse diterpenoid metabolic network potentially involved in stress adaptation. | oup.com |

Enzymology and Mechanistic Investigations of Syn Copalol Biosynthesis

Functional Characterization of Syn-Copalyl Diphosphate (B83284) Synthases (e.g., SdCPS2, OsCPS4)

The functional elucidation of specific syn-CPS enzymes from different plant species has been instrumental in understanding the biosynthesis of syn-copalol and related diterpenoids. These enzymes are typically Class II diTPSs, initiating cyclization through a protonation-dependent mechanism.

Scoparia dulcis CPS2 (SdCPS2):

Scoparia dulcis is a medicinal herb known for producing unique tetracyclic diterpenoids like scopadulcic acid B, which are biosynthesized from GGPP via syn-CPP. nih.govnih.gov Functional characterization of the diterpene synthase SdCPS2, cloned from S. dulcis, has confirmed its role as a syn-CPS. nih.govnih.gov When the gene for SdCPS2 was expressed in E. coli engineered to produce GGPP, the resulting product was identified as this compound, the dephosphorylated form of syn-CPP. researchgate.netmdpi.com This was further confirmed by demonstrating that the product of SdCPS2 could be utilized as a substrate by OsKSL4, a known Class I diTPS from rice that specifically acts on syn-CPP. mdpi.com

Phylogenetic analysis places SdCPS2 within the clade of Class II diTPSs involved in secondary metabolism and shows a close relationship to VacTPS3, another functionally characterized syn-CPS from Vitex agnus-castus. nih.govmdpi.com Interestingly, the amino acid identity of SdCPS2 to the well-studied rice syn-CPS, OsCPS4, is relatively low (39%), highlighting the diversity among enzymes with the same function. mdpi.com SdCPS2 possesses the conserved DxDD motif, which is characteristic of Class II diTPSs and is crucial for the initial protonation of the GGPP substrate. nih.gov

Oryza sativa CPS4 (OsCPS4):

Rice (Oryza sativa) produces a variety of labdane-related diterpenoids that serve as phytoalexins, with their biosynthesis proceeding through syn-CPP. nih.gov OsCPS4 (also known as OsCyc1) was identified as the syn-copalyl diphosphate synthase responsible for the committed step in the biosynthesis of these defensive compounds. acs.orguniprot.org Functional analysis through recombinant expression confirmed that OsCPS4 catalyzes the conversion of GGPP to syn-CPP. uniprot.org The expression of OsCPS4 mRNA is induced in rice leaves under conditions that stimulate phytoalexin production, indicating that its transcription is a key regulatory point. acs.org

Structural and functional investigations of OsCPS4 have provided a detailed view of its oligomeric states and substrate binding. nih.gov Cryo-electron microscopy revealed that OsCPS4 exists predominantly as a tetramer in solution, although this oligomerization is not essential for its catalytic activity in vitro. nih.gov A cryo-EM structure of the OsCPS4 D367A mutant in complex with GGPP has offered a snapshot of the substrate bound within the active site, paving the way for a deeper mechanistic understanding. nih.govpdbj.org

| Enzyme | Organism | Product | Key Features | References |

|---|---|---|---|---|

| SdCPS2 | Scoparia dulcis | syn-Copalyl diphosphate | Class II diTPS with DxDD motif; key enzyme in scopadulcic acid B biosynthesis. | nih.govnih.gov |

| OsCPS4 (OsCyc1) | Oryza sativa (Rice) | syn-Copalyl diphosphate | Class II diTPS involved in phytoalexin biosynthesis; exists as a tetramer. | acs.orguniprot.orgnih.gov |

Structure-Function Relationship Studies of Diterpene Synthases

The remarkable ability of diterpene synthases to control complex reaction cascades is encoded within their three-dimensional structures. Studies combining X-ray crystallography, cryo-EM, and mutagenesis have begun to unravel the secrets of their catalytic prowess.

Diterpene synthases possess intricate active site cavities that are precisely shaped to bind the flexible GGPP substrate, guide its folding into a specific conformation, and stabilize the highly reactive carbocation intermediates formed during the cyclization cascade. nih.gov Plant diTPSs often exhibit a modular domain architecture. nih.gov Class II diTPSs, like syn-CPS, typically have α, β, and γ domains, with the active site located at the interface of the β and γ domains. nih.govresearchgate.net This site contains a conserved DxDD motif that acts as a general acid to initiate cyclization by protonating the terminal double bond of GGPP. nih.gov

In contrast, Class I diTPSs, which catalyze the subsequent ionization-initiated cyclizations, have their active site within the α domain, characterized by a DDxxD motif required for binding the diphosphate moiety in a metal-dependent manner. mdpi.commdpi.com The specific shape and physicochemical properties of the active site are paramount in determining the final product of the reaction. acs.org For instance, in OsCPS4, a histidine residue (His-501) has been identified as a key catalytic base responsible for the deprotonation that terminates the reaction to yield syn-CPP. researchgate.netnih.gov

Site-directed mutagenesis is a powerful tool for probing the roles of individual amino acid residues in the catalytic mechanism. By altering specific residues within the active site, researchers can perturb the enzymatic reaction, often leading to the formation of alternative products and providing valuable insights into the cyclization cascade.

A compelling example is the mutagenesis of OsCPS4. When the proposed catalytic base, His-501, was mutated, the enzyme no longer produced syn-CPP. acs.orgnih.gov Instead of immediate deprotonation, the bicyclic carbocation intermediate underwent a rearrangement, leading to the production of a novel compound, syn-halimadienyl diphosphate. researchgate.netnih.gov This demonstrates that a single amino acid change can dramatically alter the reaction's outcome, shifting the product from a bicyclic to a rearranged bicyclic structure.

Similarly, mutagenesis studies on a bifunctional aphidicolan-16-β-ol synthase, which uses syn-CPP as an intermediate, have shown that specific mutations can prematurely terminate the reaction. nih.govfrontiersin.org For example, the Y658L and D661A mutations in the Class I active site resulted in the quenching of the syn-copalyl carbocation intermediate, leading to the accumulation of this compound. researchgate.netnih.gov These "short-circuiting" mutations are invaluable for elucidating the steps of the reaction pathway. acs.org

Through rational design based on structural insights, an OsCPS4 mutant was created that could produce ent-CPP in addition to its native product, syn-CPP, demonstrating the potential to engineer these enzymes for producing diterpenes with specific chirality. nih.gov

| Enzyme | Mutation | Effect on Product Profile | Mechanistic Insight | References |

|---|---|---|---|---|

| OsCPS4 | H501F | Shift from syn-CPP to syn-halimadienyl diphosphate | Identified H501 as the catalytic base; mutation induces rearrangement instead of deprotonation. | researchgate.netnih.gov |

| Aphidicolan-16-β-ol synthase | Y658L / D661A | Premature termination, yielding syn-copalol | Revealed residues crucial for stabilizing later-stage carbocations in the full cyclization. | researchgate.netnih.gov |

| OsKSL4 | T696I | Shift from syn-pimara-7,15-diene to aphidicol-15-ene | A single non-polar residue change enables a more complex tetracyclization and rearrangement. | iastate.edu |

Active Site Architecture and Catalytic Residues

Elucidation of Carbocationic Reaction Cascades

The core of diterpene synthase activity is the management of a complex cascade of carbocationic intermediates. The enzyme must not only generate these high-energy species but also protect them from premature quenching and steer them through a specific sequence of ring closures, hydride shifts, and rearrangements.

Terpene synthases are thought to act as chaperones, stabilizing the multiple carbocation intermediates throughout the reaction cascade. iastate.edu The active site provides a controlled environment where the precise positioning of amino acid side chains, particularly aromatic residues, can stabilize the positive charge of carbocations through cation-π interactions. Water molecules within the active site can also play a role in stabilizing intermediates through hydrogen bonding. acs.org

The NSE/DTE motif found in Class I diTPSs is proposed to be involved in stabilizing the intermediate cation during cyclization. mdpi.com The diphosphate group, which remains bound in the active site after the initial ionization in Class I reactions, is also believed to act as a crucial template, guiding the cyclization process and helping to control the conformation of the reactive intermediates. frontiersin.org

Biomimetic studies, which attempt to replicate biological reactions using non-enzymatic chemical methods, provide a valuable counterpoint to enzymatic investigations. The acid-catalyzed cyclization of this compound in an organic solvent has been studied as a biomimetic model for the enzymatic conversion of syn-CPP. acs.orgiastate.edu

Treatment of this compound with a Lewis acid like BF₃·Et₂O was shown to produce a variety of tricyclic pimaradienes and rearranged tetracyclic compounds. acs.orgiastate.edu These experiments demonstrate that the bicyclic structure of this compound is inherently poised to undergo further cyclization and rearrangement reactions once the C8 position is activated to a carbocation. acs.org However, these biomimetic reactions often lack the high specificity of their enzymatic counterparts, producing a mixture of products. acs.org For example, the tetracyclic products formed are of the betaerane type, which differs from the aphidicolane skeleton produced by enzymes like aphidicolan-16-β-ol synthase. acs.org This highlights the critical role of the enzyme in exerting precise control over the intricate carbocationic cascade to yield a single, specific product. iastate.edu

Intermediate Stabilization Mechanisms

Substrate Specificity and Product Diversification by Enzymes

The biosynthesis of this compound is intrinsically linked to the enzymatic processing of its phosphorylated precursor, syn-copalyl diphosphate (syn-CPP). While this compound can be an end product, it is more frequently observed as a dephosphorylated derivative of the key biosynthetic intermediate, syn-CPP. mdpi.com The diversification of products from syn-CPP is primarily governed by class I diterpene synthases (diTPSs), which catalyze the ionization of the diphosphate moiety and subsequent cyclization or rearrangement reactions. nih.gov The substrate specificity of these enzymes and their potential for product diversification through subtle changes in their active sites are areas of intensive research.

Detailed investigations into various diterpene synthases have revealed that substrate promiscuity and single amino acid substitutions can profoundly influence the final product profile, leading to the generation of this compound or other complex diterpenes from the syn-CPP intermediate.

Research Findings on Substrate Specificity

Studies on the diterpene synthase Rv3378c from Mycobacterium tuberculosis highlight the phenomenon of substrate promiscuity. nih.gov While its native function involves the conversion of tuberculosinyl diphosphate, the enzyme demonstrates the ability to accept several labdadienyl diphosphate isomers as substrates, including syn-CPP. nih.gov When incubated with syn-CPP, the Rv3378c enzyme yields this compound and vitexifolin A. nih.gov This demonstrates that the enzyme's active site can accommodate different stereoisomers of the bicyclic diphosphate substrate, leading to a range of products. nih.gov The enzyme also processed copalyl diphosphate (CDP) and ent-CDP, converting them into their respective alcohol and rearranged derivatives. nih.gov

Table 1: Substrate Specificity and Product Profile of Rv3378c Diterpene Synthase nih.gov

| Substrate | Products | Product Ratio | Overall Yield |

| syn-Copalyl Diphosphate (syn-CPP) | This compound, Vitexifolin A | 16 : 62 | 78% |

| Copalyl Diphosphate (CDP) | Copalol, Manool | 40 : 27 | 67% |

| ent-Copalyl Diphosphate (ent-CDP) | ent-Copalol, ent-Manool | 22 : 50 | 72% |

Product Diversification through Enzyme Mutagenesis and Natural Variation

Product diversification from the syn-CPP intermediate is a hallmark of the functional evolution of class I diTPSs. This diversification can be explored through site-directed mutagenesis, which mimics natural evolutionary processes, and by comparing enzymes from different organisms.

Site-Directed Mutagenesis:

Aphidicolan-16β-ol synthase (ACS): In a notable example of engineered product diversification, specific mutations in the ACS enzyme, which normally produces complex tetracyclic diterpenes, resulted in the formation of this compound. frontiersin.org The mutants Y658L and D661A interrupt the enzyme's catalytic cycle after the formation of the syn-copalyl carbocation. frontiersin.org This premature termination of the reaction cascade occurs via quenching by a water molecule, leading to the release of this compound instead of the fully cyclized product. frontiersin.org

Streptomyces albulus Diterpene Cyclase/Synthase (bAbS): This bifunctional enzyme naturally produces syn-abieta-7,13-diene. Mutating a key aspartate residue (D585A) in the class I active site effectively knocks out the final cyclization step, leading to the accumulation and release of this compound. rsc.org

Oryza sativa Kaurene Synthase-Like 4 (OsKSL4): The wild-type OsKSL4 is a syn-pimara-7,15-diene synthase that uses syn-CPP as its substrate. acs.org A single amino acid substitution, T696I, dramatically alters the product outcome. Instead of the tricyclic pimaradiene, the mutant enzyme produces the more complex rearranged tetracycle, aphidicol-15-ene, demonstrating how a minor active site modification can significantly increase reaction complexity. acs.org

Natural Enzyme Variation:

Scoparia dulcis: This plant possesses a metabolic network for diterpenoid biosynthesis. The enzyme SdCPS2 synthesizes syn-CPP, which then serves as a substrate for two different class I synthases, SdKSL1 and a modified SdKSL2. mdpi.comresearchgate.net These enzymes catalyze further cyclizations to produce scopadulan-13α-ol and syn-aphidicol-16-ene, respectively, showcasing a pathway for creating unique diterpenoids from a common intermediate. mdpi.comresearchgate.net

Switchgrass (Panicum virgatum): Promiscuous class I diTPSs found in switchgrass, such as PvKSL3/4 and PvKSL8, can utilize syn-CPP as a substrate. nih.gov However, instead of a simple dephosphorylation to this compound or forming a pimaradiene skeleton, these enzymes produce a distinct hydroxylated labdane (B1241275), 9β-hydroxy-syn-pimar-15-ene, highlighting a different evolutionary route for product diversification. nih.gov

Table 2: Product Diversification from syn-CPP by Wild-Type and Mutant Diterpene Synthases

| Enzyme | Organism | Modification | Resulting Product(s) |

| Aphidicolan-16β-ol Synthase (ACS) | Phoma sp. | Y658L or D661A Mutation | This compound, labdane-related diterpene frontiersin.org |

| syn-Abietadiene Synthase (bAbS) | Streptomyces albulus | D585A Mutation | This compound rsc.org |

| syn-Pimara-7,15-diene Synthase (OsKSL4) | Oryza sativa (Rice) | T696I Mutation | Aphidicol-15-ene acs.org |

| Kaurene Synthase-Like 1 (SdKSL1) | Scoparia dulcis | Wild Type | Scopadulan-13α-ol researchgate.net |

| Kaurene Synthase-Like (PvKSL3/4, PvKSL8) | Panicum virgatum (Switchgrass) | Wild Type | 9β-hydroxy-syn-pimar-15-ene nih.gov |

Ecological and Biochemical Roles of Syn Copalol Precursors

Involvement in Plant Defense Mechanisms (Phytoalexins)

Syn-CPP is a key precursor in the formation of phytoalexins, which are antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or other stress factors. researchgate.netchiro.orgmdpi.com These defense compounds are a crucial part of the plant's induced systemic resistance. chiro.org In rice (Oryza sativa), syn-CPP is the direct precursor to a major class of phytoalexins, including the momilactones. mdpi.comnih.gov The gene for the syn-CPP synthase in rice (OsCPS4) is located within a biosynthetic gene cluster on chromosome 4, alongside the gene for the subsequent enzyme, a syn-pimaradiene (B1259439) synthase (OsKSL4), which channels syn-CPP towards momilactone production. researchgate.netacs.org This clustering is thought to facilitate the efficient and coordinated production of these defense compounds when needed. nih.govacs.org

The role of syn-CPP-derived phytoalexins is not limited to rice. The moss Hypnum plumaeforme also produces momilactones as a chemical defense, utilizing a bifunctional enzyme that first synthesizes syn-CPP and then converts it to syn-pimara-7,15-diene, the precursor to momilactones. researchgate.netresearchgate.net This discovery highlights an evolutionarily conserved defense mechanism across distinct plant lineages. researchgate.net Similarly, diterpenoid phytoalexins derived from syn-CPP are found in other cereal crops like wheat, where their biosynthesis is induced by pathogen infection. pnas.org

The production of syn-CPP and its downstream phytoalexins is tightly regulated and induced by various environmental stressors. researchgate.netchiro.org

Biotic Factors:

Pathogen Infection: In rice, the transcription of genes involved in the syn-CPP pathway, such as OsCPS4 (also referred to as OsCPSsyn), is significantly upregulated upon infection with the blast fungus Magnaporthe grisea or treatment with chitin (B13524) elicitors. nih.govnih.gov This leads to the accumulation of phytoalexins like momilactones A and B, which possess antimicrobial properties. nih.gov Similarly, in barley, infection by the fungal pathogen Bipolaris sorokiniana induces a gene cluster responsible for producing diterpenoid phytoalexins derived from a copalyl diphosphate (B83284) precursor. biorxiv.org

Herbivory: While direct evidence linking herbivory to syn-copalol specific pathways is emerging, herbivory is a known trigger for the production of defensive allelochemicals in plants. mdpi.com

Abiotic Factors:

UV Irradiation: Exposure to UV light is a well-established method for inducing the biosynthesis of diterpenoid phytoalexins in rice leaves, including those derived from syn-CPP. nih.gov This stress signal triggers the expression of the necessary biosynthetic genes. nih.gov

Oxidative Stress: In the bioenergy crop switchgrass (Panicum virgatum), the formation of certain syn-CPP-derived diterpenes and the expression of the corresponding biosynthetic genes are induced in roots and leaves in response to oxidative stress. nih.gov

Other Stresses: Factors such as drought, salinity, and chilling can enhance the production of defense-related compounds in plants like rice, indicating a broad role for these pathways in stress tolerance. researchgate.netbiorxiv.org Jasmonic acid, a key signaling molecule in plant defense, also induces the transcription of syn-CPP synthase genes. nih.govnih.gov

The following table summarizes research findings on the induction of this compound precursor biosynthesis.

| Plant Species | Inducing Factor(s) | Resulting Compound Class | Research Focus |

| Oryza sativa (Rice) | Fungal infection (Magnaporthe grisea), Chitin, UV irradiation, Jasmonic acid | Momilactones, Oryzalexins | Phytoalexin production for defense. nih.govresearchgate.netnih.gov |

| Hypnum plumaeforme (Moss) | Abiotic and biotic stresses (e.g., heavy metals) | Momilactones | Chemical defense and allelopathy. researchgate.net |

| Panicum virgatum (Switchgrass) | Oxidative stress, UV irradiation | syn-CPP-derived diterpenes (e.g., 9β-hydroxy-syn-pimar-15-ene) | Abiotic stress adaptation. nih.govbiorxiv.org |

| Hordeum vulgare (Barley) | Fungal infection (Bipolaris sorokiniana) | Labdane-related diterpenoids | Phytoalexin production in roots. biorxiv.org |

Allelopathy is the process by which an organism produces biochemicals that influence the growth and development of other organisms. mdpi.com Momilactones, which are synthesized from the syn-CPP precursor, are well-documented allelochemicals. researchgate.netresearchgate.netnih.gov They were first isolated from rice husks and have been shown to inhibit the growth of other plants, acting as natural herbicides. researchgate.netresearchgate.net This allelopathic activity helps rice plants compete with weeds. nih.gov The production of these compounds in rice is not only a response to pathogens but also a mechanism to control the surrounding flora. researchgate.net The moss H. plumaeforme also exhibits potent allelopathic activity, which is attributed to its production of momilactones, suppressing the growth of neighboring plants. researchgate.net

Stress-Induced Biosynthesis in Response to Biotic and Abiotic Factors

Role in Specialized Plant Metabolism

Beyond their direct role in defense, this compound precursors are integral to the broader landscape of specialized (or secondary) plant metabolism. researchgate.netplos.org This metabolic branch produces a vast diversity of natural products that are not essential for primary growth and development but are crucial for the plant's interaction with its environment. chiro.orgplos.org

The biosynthesis of labdane-related diterpenoids, for which syn-CPP is a key intermediate, is a prime example of this specialized metabolism. researchgate.netpnas.org Plants like Scoparia dulcis produce unique, biologically active diterpenoids such as scopadulcic acid B, which are biosynthesized from GGPP via syn-CPP. researchgate.netnih.govresearchgate.net In this plant, the enzyme SdCPS2 specifically catalyzes the formation of syn-CPP from GGPP, initiating a pathway that leads to complex tetracyclic diterpenes. nih.gov Similarly, switchgrass possesses a modular metabolic network that produces a diverse array of diterpenoids from different CPP isomers, including syn-CPP, highlighting the role of this precursor in generating chemical diversity for environmental adaptation. nih.govfrontiersin.org

The enzymes that use syn-CPP as a substrate (class I diterpene synthases) can exhibit promiscuity, further expanding the range of possible products. nih.gov This enzymatic flexibility allows for the creation of a complex mixture of diterpenoids that can have various ecological functions, from defense to signaling. nih.govnih.gov

Interplay with Primary Metabolic Pathways

The biosynthesis of this compound and its derivatives is intrinsically linked to primary metabolism, as it draws from the universal C5 isoprenoid building blocks and the central diterpenoid precursor, GGPP. vulcanchem.comresearchgate.net GGPP is a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways and serves as a critical node, channeling carbon into various metabolic routes, including the synthesis of essential primary metabolites like gibberellin phytohormones. researchgate.netnih.gov

In plants like rice, the allocation of GGPP between primary and specialized metabolism is tightly regulated. Rice possesses multiple copalyl diphosphate synthase enzymes, each with a distinct function. For example, OsCPS1 is dedicated to producing ent-CPP for gibberellin (primary metabolism) biosynthesis, and its mutation leads to a severe dwarf phenotype. nih.govnih.govresearchgate.net In contrast, OsCPS4 (OsCPSsyn) produces syn-CPP exclusively for specialized metabolism (phytoalexins/allelochemicals), and its expression is inducible by stress. nih.govnih.gov This functional separation allows the plant to maintain essential growth processes while mounting a rapid, inducible defense response when required. nih.govresearchgate.net This partitioning demonstrates a clear interplay where a primary metabolic pathway provides the substrate for a distinct, specialized defense pathway. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification of syn-copalol in complex mixtures, such as those obtained from enzymatic reactions or total synthesis. mdpi.comnih.gov In a typical GC-MS analysis, the sample is volatilized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. rsc.orgoup.com

The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the mass spectrum characteristically shows specific mass-to-charge ratio (m/z) values for the molecular ion (M+) and its fragmentation products. mdpi.com Key mass ions observed for labdane-type scaffolds like this compound include m/z 290 (molecular ion), 275, and 257. oup.com Other observed fragments can include ions at m/z 229 and 272. escholarship.org The fragmentation pattern is crucial for distinguishing this compound from other diterpenoids. mdpi.com For instance, the dephosphorylated derivative of syn-copalyl diphosphate (B83284) is observed as this compound in GC-MS analysis of products from engineered E. coli cultures. mdpi.com

While GC-MS is powerful for identifying this compound based on its mass spectrum and retention time, standard achiral columns cannot separate enantiomers. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. mdpi.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecule.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., HSQC, HMBC, DQFCOSY, NOESY)

1D NMR:

¹H NMR (Proton NMR) provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum of this compound are characteristic of its structure. For example, specific signals can be assigned to the methyl groups, olefinic protons, and the protons adjacent to the hydroxyl group. tandfonline.com

¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the carbon's hybridization and surrounding functional groups, allowing for the identification of the quaternary carbons, methylenes, methines, and olefinic carbons within the this compound framework. tandfonline.com

2D NMR: To unambiguously assign the ¹H and ¹³C NMR signals and to establish the complete molecular structure, a suite of 2D NMR experiments is utilized: rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the carbon skeleton and for placing quaternary carbons and functional groups. rsc.org

DQFCOSY (Double Quantum Filtered Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the spin systems of the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations are essential for determining the relative stereochemistry of the chiral centers in the this compound molecule. rsc.org

Through the combined interpretation of these NMR data, the complete three-dimensional structure of this compound can be confidently determined. mdpi.comrsc.org

Chromatographic Separation Techniques (e.g., HPLC, Silica (B1680970) Gel Chromatography)

The purification of this compound from reaction mixtures or natural extracts is typically achieved using various chromatographic techniques.

Silica Gel Column Chromatography is a widely used method for the initial purification of this compound. mdpi.comoup.com This technique separates compounds based on their polarity. By using a suitable solvent system (eluent), this compound can be separated from more polar and less polar impurities. tandfonline.com For instance, a mixture can be purified by column chromatography on silica gel using a hexane-EtOAc gradient. tandfonline.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the final purification of this compound or for the separation of closely related isomers. rsc.orgtandfonline.com Reversed-phase HPLC, using a C18 or C8 column with a solvent system like acetonitrile (B52724)/water, can effectively separate this compound from its endo-isomer. rsc.orgtandfonline.com In one instance, the exo-isomer (this compound) was separated from the endo-isomer using a Wakosil-5C18 column with 100% acetonitrile as the mobile phase. tandfonline.com

Challenges in Enantiomer Separation and Analysis

A significant challenge in the analysis of this compound is the separation and differentiation of its enantiomers, (+)-syn-copalol and (-)-syn-copalol. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic methods. mdpi.comup.pt

Achiral Chromatography: Standard GC and HPLC columns are incapable of resolving enantiomers. mdpi.comresearchgate.net This means that a racemic mixture of (±)-syn-copalol will appear as a single peak.

Chiral Chromatography: The separation of enantiomers requires the use of a chiral stationary phase (CSP) in either GC or HPLC. rsc.orgnih.gov These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. sigmaaldrich.com While chiral GC columns, such as those with cyclodextrin (B1172386) derivatives, have been used to separate diastereomers of related compounds, achieving fine separation of this compound enantiomers has been reported as challenging. mdpi.comrsc.orgebi.ac.uk

NMR with Chiral Derivatizing or Solvating Agents: Another approach to analyze enantiomeric purity is through NMR spectroscopy. While NMR itself cannot distinguish between enantiomers, converting them into diastereomers by reaction with a chiral derivatizing agent can allow for their differentiation and quantification by NMR due to the distinct spectra of the resulting diastereomers. libretexts.org Alternatively, using a chiral solvating agent can induce temporary diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. libretexts.org The optical resolution of racemic this compound has been an area of ongoing research. tandfonline.com

Emerging Research Avenues and Methodological Advancements

Metabolic Engineering for Heterologous Production

Metabolic engineering has emerged as a powerful strategy for the de novo biosynthesis of diterpenoids like syn--copalol in microbial hosts. vulcanchem.comresearchgate.net This approach leverages the endogenous mevalonate (B85504) pathway of organisms like Saccharomyces cerevisiae and Escherichia coli to produce the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). vulcanchem.comresearchgate.netnih.gov

Key strategies in the metabolic engineering of host strains include:

Strengthening the Mevalonate Pathway: Overexpression of genes involved in the mevalonate pathway enhances the production of GGPP, the precursor for syn-copalol synthesis. researchgate.netsciengine.com

Weakening Competing Pathways: Down-regulating or knocking out genes of competing metabolic pathways channels more precursors towards diterpene production. researchgate.netsciengine.com

Heterologous Expression of Diterpene Synthases: Introducing genes for syn-copalyl diphosphate synthase (CPS) into the engineered host enables the conversion of GGPP to syn-copalyl diphosphate (syn-CPP). mdpi.comresearchgate.net Endogenous phosphatases in the host can then dephosphorylate syn-CPP to yield this compound. mdpi.comresearchgate.net

A notable example is the production of ent-copalol, a stereoisomer of this compound, in S. cerevisiae. By optimizing the acetyl-CoA supply and using fusion enzymes, researchers achieved a titer of 35.6 mg/L. researchgate.netsciengine.com Similar strategies can be adapted for the high-level production of this compound. For instance, co-expression of a syn-CPP synthase, such as OsCPS4 from rice, with an engineered GGPP-overproducing E. coli strain leads to the production of this compound. mdpi.comresearchgate.net

Table 1: Metabolic Engineering Strategies for Diterpenoid Production

| Strategy | Description | Example Organism | Target Compound | Reference |

|---|---|---|---|---|

| Strengthening Mevalonate Pathway | Overexpression of genes in the MVA pathway to increase GGPP supply. | Saccharomyces cerevisiae | ent-copalol | researchgate.netsciengine.com |

| Weakening Competing Pathways | Reducing flux to pathways that compete for precursors. | Saccharomyces cerevisiae | ent-copalol | researchgate.netsciengine.com |

| Heterologous Expression of diTPS | Introducing diterpene synthase genes from other organisms. | Escherichia coli | syn-copalol | mdpi.comresearchgate.net |

| Modular Metabolic Engineering | Using a modular system to improve diterpene yields. | Escherichia coli | Novel Diterpene | iastate.edu |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering novel routes to complex molecules like this compound and its derivatives. chemrxiv.orgnsf.govd-nb.info This approach is particularly valuable for creating stereochemically complex structures that are challenging to produce through purely chemical or biological methods. chemrxiv.orgnsf.gov

Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of this strategy. d-nb.infonih.govacsgcipr.org Enzymes can perform highly specific transformations, such as hydroxylations and cyclizations, under mild conditions. chemrxiv.orgnsf.gov For example, P450 enzymes can be used for targeted C-H oxidation to introduce hydroxyl groups at specific positions on a molecular scaffold. chemrxiv.org

A key application of this methodology is the synthesis of trans-syn-fused drimane (B1240787) meroterpenoids, which share a similar bicyclic core with this compound. chemrxiv.orgnsf.gov The synthesis can start from a readily available natural product, which is then modified through a series of chemical and enzymatic steps to build the final complex structure. chemrxiv.orgnsf.gov This integrated approach allows for the efficient and stereoselective synthesis of valuable natural products. chemrxiv.orgnsf.govnih.gov

Protein Engineering of Diterpene Synthases

Protein engineering of diterpene synthases (diTPSs) is a cutting-edge field that aims to alter the function of these enzymes to produce novel or improved products. frontiersin.orgnih.govacs.org By making specific changes to the amino acid sequence of a diTPS, researchers can influence its substrate specificity and the outcome of the cyclization cascade it catalyzes. frontiersin.orgnih.govacs.org

Site-directed mutagenesis is a common technique used to substitute specific amino acids in the active site of the enzyme. frontiersin.orgnih.gov These mutations can lead to the premature termination of the reaction, resulting in the formation of alternative products. frontiersin.orgnih.gov For example, mutations in the Aphidicolan-16-ß-ol synthase (ACS) have been shown to produce this compound as an alternative product by quenching a carbocation intermediate with water. frontiersin.orgnih.gov

This approach not only provides a means to generate new diterpenoid structures but also offers valuable insights into the enzyme's reaction mechanism. frontiersin.orgnih.govacs.org By studying the products of mutant enzymes, scientists can better understand the complex series of carbocationic intermediates involved in diterpene biosynthesis. frontiersin.orgnih.govacs.org

Table 2: Examples of Protein Engineering in Diterpene Synthases

| Enzyme | Mutation | Original Product | New Product(s) | Reference |

|---|---|---|---|---|

| Aphidicolan-16-ß-ol synthase (ACS) | Y658L, D661A | Aphidicolan-16-ß-ol | syn-copalol, labdane-related diterpene | frontiersin.orgnih.gov |

| OsKSL4 | T696I | syn-pimara-7,15-diene | Aphidicol-15-ene | acs.org |

Computational Chemistry and Molecular Modeling in Reaction Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for studying the complex reaction mechanisms of diTPSs. frontiersin.orgnih.govacs.org Since obtaining crystal structures of these enzymes can be challenging, homology-based modeling provides an alternative way to visualize the enzyme's active site and predict how it interacts with its substrate. frontiersin.orgnih.gov

These computational models allow researchers to:

Identify Catalytically Relevant Amino Acids: By examining the modeled protein-ligand complex, scientists can pinpoint amino acids that are likely to be crucial for catalysis. frontiersin.orgnih.govfrontiersin.org

Predict the Effects of Mutations: In silico mutagenesis can help predict how specific amino acid substitutions will affect the enzyme's function, guiding experimental protein engineering efforts. frontiersin.orgnih.gov

Elucidate Reaction Pathways: Molecular modeling can be used to study the entire cyclization cascade, providing insights into the formation of transient carbocation intermediates and the factors that determine the final product. frontiersin.orgnih.govacs.org

For example, modeling of the ACS enzyme has helped to explain why certain mutations lead to the production of this compound instead of the native product. frontiersin.orgnih.gov The models suggest that the mutations alter the spatial constraints of the active site, leading to premature quenching of the reaction. frontiersin.orgnih.gov

Discovery of Novel this compound-Derived Metabolites

The exploration of natural sources and the use of engineered biosynthetic pathways continue to uncover novel metabolites derived from this compound. These discoveries expand the known chemical diversity of diterpenoids and open up new possibilities for drug discovery and other applications.

Recent research has identified several new diterpenoids that are biosynthetically related to this compound. For example, in the medicinal plant Scoparia dulcis, a diTPS called SdKSL1 was found to convert syn-CPP into scopadulan-13α-ol. researchgate.netnih.gov In switchgrass (Panicum virgatum), promiscuous diTPSs can convert syn-CPP into 9β-hydroxy-syn-pimar-15-ene, a compound that appears to be involved in the plant's response to stress. nih.govoup.com

The discovery of these novel metabolites is often facilitated by advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which are used to identify the structures of the new compounds. researchgate.netnih.govnih.govoup.com

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing Syn-copalol in laboratory settings?

- Methodological Answer : Synthesis should follow validated protocols, including precursor selection (e.g., geranylgeranyl diphosphate), enzymatic catalysis (e.g., copalyl diphosphate synthase), and purification via column chromatography. Replicate conditions from peer-reviewed studies, ensuring temperature control (e.g., 25–30°C) and inert atmospheres to prevent oxidation. Characterization using NMR (¹H, ¹³C) and GC-MS is critical to confirm structural integrity .

- Data Example : Yield optimization trials may report a 65–78% efficiency range under controlled pH (6.5–7.5) .

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodological Answer : Use a tiered analytical approach:

- Purity: HPLC with UV detection (λ = 210–230 nm) and ≥95% purity threshold.

- Solubility: Phase-solubility studies in polar/non-polar solvents (e.g., ethanol, hexane).

- Stability: Accelerated degradation studies under varying pH/temperature conditions, monitored via LC-MS .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

- Methodological Answer : Apply comparative meta-analysis:

- Data Harmonization: Normalize bioactivity metrics (e.g., IC50, EC50) across studies.

- Bias Assessment: Evaluate experimental variables (e.g., cell lines, assay protocols) using tools like ROBIS (Risk of Bias in Systematic Reviews).

- Statistical Reconciliation: Apply mixed-effects models to account for inter-study variability .

- Example Contradiction : Discrepancies in antifungal efficacy (e.g., 40–75% inhibition in Candida spp.) may stem from differences in compound purity or microbial strain selection .

Q. What experimental designs optimize this compound yield while minimizing byproducts?

- Methodological Answer : Implement factorial design or response surface methodology (RSM):

- Variables: Catalyst concentration, reaction time, temperature.

- Optimization: Use software (e.g., Design-Expert®) to model interactions and predict optimal conditions.

- Validation: Confirm reproducibility across ≥3 independent trials .

- Data Example : A 3² factorial design might reveal temperature (28°C) and pH (7.0) as critical yield determinants, reducing byproducts by 22% .

Q. How can computational modeling enhance understanding of this compound’s mechanistic pathways?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Target Identification: Dock this compound against enzymes (e.g., fungal lanosterol 14α-demethylase).

- Binding Affinity: Calculate ΔG values to prioritize high-affinity interactions.

- Dynamic Behavior: Run 100-ns MD simulations to assess conformational stability .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, log-logistic):

- Parameter Estimation: Fit curves to dose-response data using tools like GraphPad Prism®.

- Uncertainty Quantification: Report 95% confidence intervals for EC50/IC50 values.

- Sensitivity Analysis: Test model robustness via bootstrapping .

Data Interpretation & Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation: Compare with published spectra in databases (e.g., PubChem, HMDB).

- Artifact Identification: Re-run experiments under standardized conditions (e.g., deuterated solvents, calibrated equipment).

- Transparency: Report anomalies in supplementary materials with raw data access .

Q. What criteria validate this compound’s role in hypothesized biosynthetic pathways?

- Methodological Answer : Apply Koch’s postulates for pathway validation:

Detect intermediates via tracer studies (e.g., ¹³C-labeled precursors).

Knock out candidate enzymes (e.g., CRISPR-Cas9) and observe pathway disruption.

Reintroduce enzymes to restore metabolite production .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Follow FAIR principles:

- Documentation: Publish detailed protocols (e.g., RRID, protocols.io ).

- Data Sharing: Deposit raw spectra, chromatograms, and code in repositories (e.g., Zenodo, GitHub).

- Reagent Validation: Use authenticated cell lines and reference standards (e.g., ISO Guide 34) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.